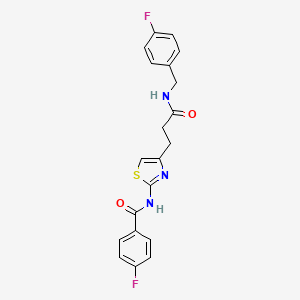

4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide

CAS No.: 1021218-61-0

Cat. No.: VC4173382

Molecular Formula: C20H17F2N3O2S

Molecular Weight: 401.43

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1021218-61-0 |

|---|---|

| Molecular Formula | C20H17F2N3O2S |

| Molecular Weight | 401.43 |

| IUPAC Name | 4-fluoro-N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |

| Standard InChI | InChI=1S/C20H17F2N3O2S/c21-15-5-1-13(2-6-15)11-23-18(26)10-9-17-12-28-20(24-17)25-19(27)14-3-7-16(22)8-4-14/h1-8,12H,9-11H2,(H,23,26)(H,24,25,27) |

| Standard InChI Key | FSMMKKXEVDCECB-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1CNC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)F |

Introduction

Synthesis of Related Compounds

Synthesizing compounds with thiazole and benzamide moieties typically involves several steps:

-

Thiazole Ring Formation: Thiazoles are often synthesized from thiourea and a suitable aldehyde or ketone in the presence of a catalyst.

-

Benzamide Moiety Introduction: The benzamide part can be introduced through amide coupling reactions using carboxylic acids or acid chlorides with amines.

-

Fluorination: Fluorine atoms can be introduced using fluorinating agents like fluorobenzyl groups, which are commonly added through nucleophilic substitution reactions.

Biological Activity of Similar Compounds

Compounds with thiazole and benzamide structures have been studied for various biological activities, including antimicrobial and anticancer properties.

-

Antimicrobial Activity: Thiazole derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as fungi, as demonstrated in studies like those on N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives .

-

Anticancer Activity: Benzamide derivatives have been explored for their anticancer potential, often targeting specific cancer cell lines. For example, some benzamide compounds have shown activity against estrogen receptor-positive breast cancer cells (MCF7) .

Research Findings and Data

While specific data on 4-fluoro-N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)benzamide is not available, related compounds provide insight into potential biological activities:

| Compound Type | Biological Activity | Cell Lines/Targets |

|---|---|---|

| Thiazole Derivatives | Antimicrobial, Anticancer | Gram-positive/-negative bacteria, MCF7 |

| Benzamide Derivatives | Anticancer | MCF7, various cancer cell lines |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume